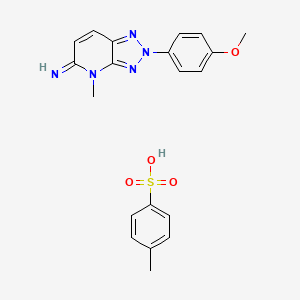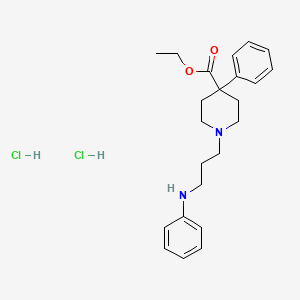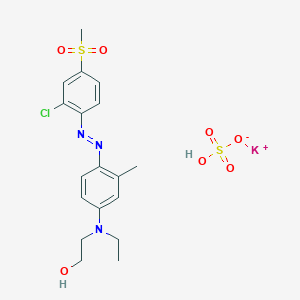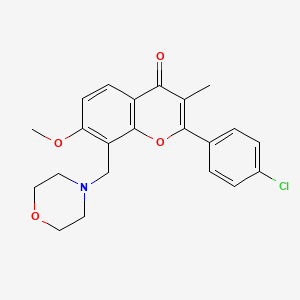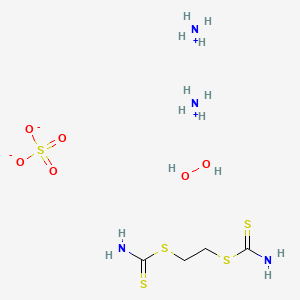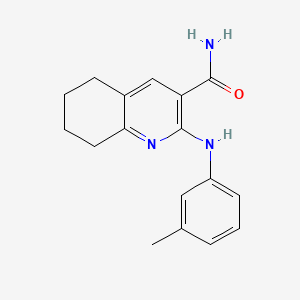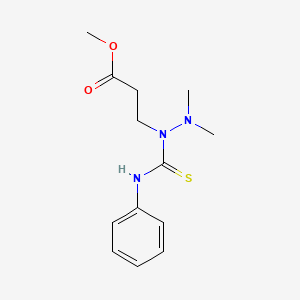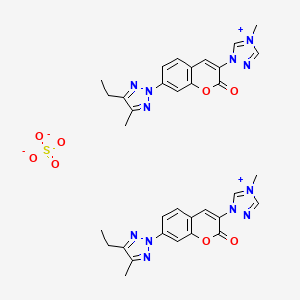
Strophanthidine-19-carbonic acid-ajmaline bromide methyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Strophanthidine-19-carbonic acid-ajmaline bromide methyl ether is a complex organic compound that belongs to the class of alkaloid cardenolides. These compounds are known for their cardiotonic and antiarrhythmic properties. The combination of strophanthidine and ajmaline in this compound aims to harness the beneficial effects of both molecules, making it a subject of interest in medicinal chemistry and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of strophanthidine-19-carbonic acid-ajmaline bromide methyl ether involves multiple steps. Initially, strophanthidine is acylated with bromoacetyl bromide to form an intermediate haloacetyl derivative. This intermediate is then reacted with ajmaline, which selectively reacts at the N(b) atom due to its increased reactivity . The final product is obtained by methylation of the resulting compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity. Advanced purification techniques such as chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Strophanthidine-19-carbonic acid-ajmaline bromide methyl ether undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride.
Substitution: Halogenation and nitration are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives often exhibit different pharmacological properties, making them useful for further research .
Scientific Research Applications
Strophanthidine-19-carbonic acid-ajmaline bromide methyl ether has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and interactions with biological membranes.
Medicine: Explored for its potential as a cardiotonic and antiarrhythmic agent.
Mechanism of Action
The mechanism of action of strophanthidine-19-carbonic acid-ajmaline bromide methyl ether involves its interaction with sodium channels in cardiac cells. Ajmaline, a component of the compound, is known to block sodium channels, thereby altering the shape and threshold of cardiac action potentials. This results in its antiarrhythmic effects . The strophanthidine component enhances cardiotonic activity by promoting calcium ion binding to biological membranes .
Comparison with Similar Compounds
Similar Compounds
Ajmaline: A well-known antiarrhythmic agent.
Strophanthidin: A cardiotonic glycoside.
Digitoxigenin: Another cardiotonic glycoside with similar properties.
Uniqueness
Strophanthidine-19-carbonic acid-ajmaline bromide methyl ether is unique due to its combined cardiotonic and antiarrhythmic properties. The presence of both strophanthidine and ajmaline in a single molecule allows it to exert dual effects, making it more effective in treating certain cardiac conditions compared to its individual components .
Properties
CAS No. |
83036-86-6 |
|---|---|
Molecular Formula |
C67H88Br2N4O11 |
Molecular Weight |
1285.2 g/mol |
IUPAC Name |
[16-[2-(13-ethyl-14,18-dihydroxy-8-methyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-15-yl)acetyl]oxy-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] 2-(13-ethyl-14,18-dihydroxy-8-methyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-15-yl)acetate;dibromide |
InChI |
InChI=1S/C67H88N4O11.2BrH/c1-7-36-38-25-46-57-65(42-13-9-11-15-44(42)68(57)5)27-48(54(38)59(65)75)70(46,61(36)77)30-52(73)81-35-19-21-63(3)34(24-35)17-18-41-40(63)20-22-64(4)56(33-23-51(72)80-32-33)50(29-67(41,64)79)82-53(74)31-71-47-26-39(37(8-2)62(71)78)55-49(71)28-66(60(55)76)43-14-10-12-16-45(43)69(6)58(47)66;;/h9-16,23,34-41,46-50,54-62,75-79H,7-8,17-22,24-32H2,1-6H3;2*1H/q+2;;/p-2 |
InChI Key |
BNHLNJNZDDKXHW-UHFFFAOYSA-L |
Canonical SMILES |
CCC1C2CC3C4C5(CC(C2C5O)[N+]3(C1O)CC(=O)OC6CCC7(C(C6)CCC8C7CCC9(C8(CC(C9C1=CC(=O)OC1)OC(=O)C[N+]12C3CC(C(C1O)CC)C1C2CC2(C3N(C3=CC=CC=C32)C)C1O)O)C)C)C1=CC=CC=C1N4C.[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


